6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

Beschreibung

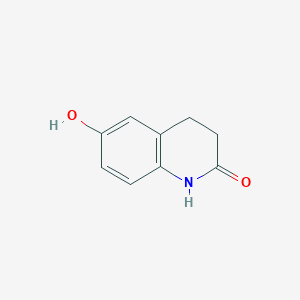

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-hydroxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h2-3,5,11H,1,4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSGXJWQVBHGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202548 | |

| Record name | 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54197-66-9 | |

| Record name | 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54197-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054197669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-3,4-dihydroquinolin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C5NDT39OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone?

An In-depth Technical Guide to 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. The information is presented through structured data tables, detailed experimental protocols, and a workflow visualization to facilitate understanding and application in a research context.

General and Chemical Identifiers

This compound is a heterocyclic organic compound.[1] It serves as a high-value pharmaceutical intermediate and a key building block in organic synthesis, notably as a primary metabolite and starting material for the synthesis of Cilostazol, a drug used to treat intermittent claudication.[2][3] Its derivatives have shown potential as anticonvulsants, Monoamine Oxidase-B (MAO-B) inhibitors, anticancer agents, and anti-inflammatory and antibacterial compounds.[3]

| Identifier | Value |

| IUPAC Name | 6-hydroxy-3,4-dihydro-1H-quinolin-2-one[4][5] |

| CAS Number | 54197-66-9[2][6][7] |

| Molecular Formula | C₉H₉NO₂[2][6][7] |

| Molecular Weight | 163.17 g/mol [6][8] |

| Synonyms | 6-Hydroxy-3,4-dihydrocarbostyril, 3,4-Dihydro-6-hydroxy-2(1H)-quinolinone, 6-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone, Cilostazol USP RC A[2][6][9] |

| InChI Key | HOSGXJWQVBHGLT-UHFFFAOYSA-N[6] |

| SMILES | O=C1CCc2cc(O)ccc2N1[6] |

Physical Properties

The compound is typically an off-white to almost white or yellow crystalline solid powder.[1][3][6][10]

| Property | Value |

| Appearance | White to almost white powder or crystal[6][10] |

| Melting Point | 236-240 °C[6][7], 229-237 °C[11], 238 °C[6][12], 235-241 °C[10] |

| Boiling Point | 424.5 ± 45.0 °C (Predicted at 760 mmHg)[6][7] |

| Density | 1.282 ± 0.06 g/cm³ (Predicted)[6][7] |

| Solubility | Sparingly soluble in water[1]. Slightly soluble in DMSO and Methanol (with heating)[6]. |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25 °C[7] |

| Flash Point | 210.5 ± 28.7 °C[7][13] |

Chemical and Spectroscopic Properties

| Property | Value / Information |

| pKa | 9.86 ± 0.20 (Predicted)[1][6] |

| LogP | 0.60 - 0.7[4][7][13] |

| Spectral Data | 1H NMR, 13C NMR, IR, and Mass spectra are available for this compound.[6][14][15] |

Experimental Protocols: Synthesis

This compound can be synthesized through several methods, including intramolecular Friedel-Crafts alkylation. A common laboratory-scale synthesis is detailed below.

Synthesis from p-Alkoxyaniline

This method involves the reaction of a p-alkoxyaniline with 3-chloropropionyl chloride, followed by catalytic cyclization and dealkylation.[16]

Step 1: Preparation of N-(4-alkoxyphenyl)-3-chloropropionamide

-

p-Anisidine (a p-alkoxyaniline) is used as the starting material.[16]

-

It is reacted with 3-chloropropionyl chloride.[16] The reaction can be carried out in a solvent like toluene with an acid scavenger such as sodium bicarbonate, or in DMF where DMF acts as both solvent and acid scavenger.[17][18]

-

The resulting product, N-(4-methoxyphenyl)-3-chloropropionamide, is then isolated.[17]

Step 2: Intramolecular Cyclization and Demethylation

-

The N-(4-methoxyphenyl)-3-chloropropionamide product from Step 1 is dissolved in an organic solvent such as tetrahydrofuran (THF).[16]

-

Palladium chloride is added as a catalyst.[16]

-

The reaction mixture is heated to 100-110 °C under a pressure of 3-5 kg (approximately 3-5 MPa) for 3-4 hours.[16][19] This step facilitates an intramolecular cyclization and concurrent dealkylation (demethylation) to form the quinolinone ring system.[16]

-

After the reaction is complete, the mixture is cooled to room temperature, and the catalyst is removed by filtration.[16] The filtrate is concentrated by rotary evaporation to yield the crude product.[16][19]

Step 3: Purification

-

The crude this compound is purified by recrystallization from a solvent such as ethanol.[16][19]

-

Activated carbon may be used during recrystallization for decolorization.[16][19]

-

After filtration and drying, the final product is obtained as an off-white solid.[16][19]

An alternative approach involves the direct intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide using a Lewis acid like aluminum chloride (AlCl₃) at high temperatures (150-220 °C) in a high-boiling solvent like DMSO or N,N-dimethylacetamide (DMA).[17]

Visualized Experimental Workflow

The following diagram illustrates the synthesis protocol described above, providing a clear visual representation of the workflow from starting materials to the final purified product.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound|CAS 54197-66-9 [benchchem.com]

- 4. This compound | C9H9NO2 | CID 2774040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. escientificsolutions.com [escientificsolutions.com]

- 6. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone | 54197-66-9 [chemicalbook.com]

- 7. 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one | CAS#:54197-66-9 | Chemsrc [chemsrc.com]

- 8. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound - Protheragen [protheragen.ai]

- 12. This compound [stenutz.eu]

- 13. echemi.com [echemi.com]

- 14. researchgate.net [researchgate.net]

- 15. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone(54197-66-9) 1H NMR [m.chemicalbook.com]

- 16. CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone - Google Patents [patents.google.com]

- 17. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 18. US20040034228A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 19. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - chemicalbook [chemicalbook.com]

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, a key metabolite of the antiplatelet and vasodilating agent Cilostazol. This document consolidates essential chemical and physical data, detailed synthesis methodologies, and its metabolic context, offering valuable insights for professionals in pharmaceutical research and development.

Core Compound Data

Chemical Identity and Properties

This compound, also known as 3,4-Dihydro-6-hydroxy-2(1H)-quinolinone, is a quinolinone derivative.[1][2] Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 54197-66-9 | [1][2][3][4][5] |

| Molecular Formula | C₉H₉NO₂ | [1][2][3] |

| Molecular Weight | 163.17 g/mol | [1][2][3] |

| Appearance | Off-white to almost white crystalline solid/powder | [3][4][5] |

| Melting Point | 229-242 °C | [3][4][5] |

| Boiling Point | 424.5 °C at 760 mmHg | [3] |

| Synonyms | 6-Hydroxy-3,4-dihydrocarbostyril, 6-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone, 6-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline | [2][3][5] |

| InChI Key | HOSGXJWQVBHGLT-UHFFFAOYSA-N | [4] |

| SMILES | Oc1ccc2NC(=O)CCc2c1 | [6] |

Metabolic Significance

This compound is recognized as a primary metabolite of Cilostazol.[1][4] Cilostazol undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19.[1] The formation of this hydroxylated metabolite is a key step in the biotransformation of Cilostazol.

The metabolic pathway of Cilostazol is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. The diagram below illustrates the metabolic conversion of Cilostazol.

Mechanism of Action of the Parent Compound: Cilostazol

To appreciate the biological context of its metabolites, it is essential to understand the mechanism of action of Cilostazol. Cilostazol is a phosphodiesterase III (PDE3) inhibitor. By inhibiting PDE3, it prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased cAMP levels in platelets and vascular smooth muscle cells. This increase in cAMP results in the inhibition of platelet aggregation and vasodilation.

The following diagram outlines the signaling pathway affected by Cilostazol.

Experimental Protocols: Synthesis of this compound

Several synthetic routes for this compound have been reported. Below are summaries of notable experimental protocols.

Method 1: Intramolecular Friedel-Crafts Alkylation

This process involves the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide.

-

Step 1: Preparation of N-(4-methoxyphenyl)-3-chloropropionamide.

-

p-Anisidine is reacted with 3-chloropropionyl chloride.

-

In a typical procedure, p-anisidine and sodium bicarbonate are added to toluene. A solution of 3-chloropropionyl chloride in toluene is added dropwise. The reaction mixture is heated, then cooled. The resulting solid, N-(4-methoxyphenyl)-3-chloropropionamide, is collected by filtration.

-

-

Step 2: Cyclization to 6-hydroxy-3,4-dihydroquinolinone.

-

N-(4-methoxyphenyl)-3-chloropropionamide is treated with a Lewis acid (e.g., 3 to 5 equivalents of aluminum chloride) in a high-boiling solvent such as DMSO or a high-boiling amide or amine.

-

The reaction is conducted at an elevated temperature, typically between 150°C and 220°C. This high-temperature, high-concentration process drives the cyclization onto the deactivated ring.

-

Method 2: Multi-step Synthesis from Aniline

A new method for the synthesis of this compound has been investigated, reportedly with higher yields and simpler operation. The overall synthesis involves cyclization, nitration, reduction, diazotization, and hydrolysis starting from aniline and 3-chloropropionyl chloride.[7]

Method 3: Palladium-Catalyzed Synthesis

This method involves the use of a palladium catalyst.

-

Step 1: Preparation of N-(4-methoxyphenyl)-3-chloroacrylamide.

-

This intermediate is prepared from p-alkoxyaniline and 3-chloropropionyl chloride.

-

-

Step 2: Cyclization.

-

Step 3: Purification.

The workflow for the palladium-catalyzed synthesis is depicted below.

Applications in Drug Development

This compound serves as a high-value pharmaceutical intermediate and a building block in organic synthesis.[4] Its primary significance lies in its role as a key starting material for the synthesis of Cilostazol.[4] Beyond this, its derivatives have shown potential as:

-

Anticonvulsants: When combined with azole-containing heterocycles.[4]

-

Monoamine Oxidase-B (MAO-B) Inhibitors: For potential treatment of depression and neurological disorders.[4]

-

Anticancer Agents: As Histone Deacetylase (HDAC) inhibitors.[4]

-

Anti-inflammatory and Antibacterial Compounds. [4]

This versatile scaffold continues to be an area of interest for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Cilostazol? [synapse.patsnap.com]

- 3. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone - Google Patents [patents.google.com]

Biological activities and pharmacological profile of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

An In-depth Technical Guide on the Biological Activities and Pharmacological Profile of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and pharmacology.[1] It serves as a crucial pharmaceutical intermediate and a versatile molecular scaffold for the synthesis of a wide array of biologically active molecules.[2][3] This off-white to almost white crystalline solid is most notably recognized as a key precursor in the synthesis of Cilostazol, a drug used for the management of intermittent claudication.[2][4] The dihydroquinolinone core is considered a "privileged scaffold" due to its ability to bind to multiple biological targets, making it a valuable starting point for drug discovery.[3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activities, pharmacological profile, and experimental protocols associated with this compound and its derivatives.

Physicochemical Properties

This compound is characterized by a fused bicyclic ring system with a hydroxyl group at the 6-position and a ketone at the 2-position of the dihydroquinolinone core.[1] These features contribute to its polarity and hydrogen bonding capabilities.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 6-hydroxy-3,4-dihydro-1H-quinolin-2-one | [5] |

| CAS Number | 54197-66-9 | [5] |

| Molecular Formula | C₉H₉NO₂ | [5][6] |

| Molecular Weight | 163.17 g/mol | [5][6] |

| Appearance | Off-white to almost white crystalline solid/powder | [1][2] |

| Melting Point | 236-242 °C | [2] |

| Solubility | Sparingly soluble in water.[1] Studied in methanol, ethanol, ethyl acetate, and acetonitrile for recrystallization.[2] | |

| SMILES | C1CC(=O)NC2=C1C=C(C=C2)O | [5] |

| InChI Key | HOSGXJWQVBHGLT-UHFFFAOYSA-N |

Synthesis of this compound

Several synthetic strategies have been developed for the preparation of this compound. A common approach involves intramolecular Friedel-Crafts alkylation.[3][4] Another method starts from aniline and 3-chloropropionyl chloride, proceeding through cyclization, nitration, reduction, diazotization, and hydrolysis, with a reported total yield of 67.7%.[7]

A patented method describes the synthesis starting from p-alkoxyaniline and 3-chloropropionyl chloride.[8]

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis from p-Alkoxyaniline

The following protocol is adapted from a patented synthesis method.[8]

-

Step 1: Preparation of N-(4-alkoxyphenyl)-3-chloropropenamide. p-Alkoxyaniline is used as the raw material and is reacted with 3-chloropropionyl chloride to yield N-(4-alkoxyphenyl)-3-chloropropenamide.[8]

-

Step 2: Intramolecular Cyclization. The N-(4-alkoxyphenyl)-3-chloropropenamide obtained in the first step is dissolved in an organic solvent.[8] Palladium chloride is added as a catalyst, and the mixture is heated to 100-110 °C under a pressure of 3-5 kg for 3-4 hours.[8] After the reaction, the mixture is cooled to room temperature, filtered, and the filtrate is spin-dried to remove the solvent, yielding the crude product.[8]

-

Step 3: Purification. The crude this compound is recrystallized from 50ml of ethanol and decolorized with activated carbon.[8] After filtration, a white-like solid of this compound is obtained.[8] This method reports a high yield and simple operation.[8]

Biological Activities and Pharmacological Profile

The 3,4-dihydro-2(1H)-quinolinone moiety is present in a number of pharmacologically active compounds, including FDA-approved drugs.[9] While the core compound itself is primarily valued as an intermediate, its derivatives exhibit a wide spectrum of biological activities.

Table 2: Summary of Biological Activities of this compound Derivatives

| Activity Class | Specific Target/Action | Example Application | Key Findings | Reference |

| Antiplatelet/Antithrombotic | Phosphodiesterase III (PDE3) Inhibition | Intermittent Claudication (Cilostazol) | Cilostazol is a key drug synthesized from the title compound.[2][3] | [2][10] |

| Anticonvulsant | Not specified | Epilepsy | Fused triazole derivatives showed potent activity in MES and scMet tests.[7] Compound 4c had a protective index better than phenytoin.[7] | [2][7] |

| MAO-B Inhibitors | Monoamine Oxidase-B | Depression, Neurological Disorders | Derivatives have been designed as highly selective MAO-B inhibitors.[2] | [2] |

| Anticancer | Histone Deacetylase (HDAC) Inhibition | Cancer | Some derivatives show superior in vitro HDAC inhibitory activity compared to SAHA and exhibit antiproliferative effects.[2] | [2] |

| Anti-inflammatory | Not specified | Inflammation | Used to synthesize agents with potent anti-inflammatory efficacy.[2] | [2] |

| Antibacterial | DNA Gyrase & Topoisomerase IV (general for quinolones) | Bacterial Infections | Serves as a scaffold for agents with broad-spectrum antibacterial activity to address drug resistance.[2] | [2][11] |

Mechanism of Action: PDE3 Inhibition by Cilostazol

Cilostazol, a direct derivative, acts as a phosphodiesterase III (PDE3) inhibitor.[10] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, Cilostazol increases intracellular cAMP levels in platelets and blood vessels. This leads to the inhibition of platelet aggregation and vasodilation, which are the therapeutic effects for treating intermittent claudication.[10]

Caption: PDE3 inhibition by Cilostazol increases cAMP levels, leading to therapeutic effects.

Mechanism of Action: Antibacterial Activity of Quinolones

Quinolone antibiotics, a class to which this scaffold belongs, generally exert their antibacterial effects by inhibiting DNA synthesis.[11][12] They target two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[11][12] These enzymes are crucial for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex after DNA cleavage, quinolones block the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.[12][13]

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data for this compound itself is limited in the public domain, as it is primarily an intermediate. However, the pharmacokinetics of its most prominent derivative, Cilostazol, are well-documented.

-

Absorption : Cilostazol is absorbed after oral administration, and a high-fat meal can increase absorption, with about a 90% increase in Cmax and a 25% increase in AUC.[10]

-

Distribution : Cilostazol is highly protein-bound (95-98%).[10]

-

Metabolism : It is extensively metabolized by hepatic cytochrome P-450 enzymes, primarily CYP3A4 and to a lesser extent, CYP2C19.[10] Two of its metabolites are active, with one accounting for at least 50% of the pharmacological activity.[10]

-

Excretion : The metabolites are largely excreted in the urine.[10]

Applications in Drug Development

The dihydroquinolinone scaffold is a cornerstone in modern medicinal chemistry.[3] Its structural rigidity and capacity for substitution at various positions allow for the fine-tuning of pharmacological properties to achieve desired potency and selectivity.[2]

-

Key Intermediate : It is a high-value intermediate for synthesizing Cilostazol, a drug for atherosclerosis and intermittent claudication.[2][3] It is also a precursor for Aripiprazole, an antipsychotic drug.[9][14]

-

Scaffold for Novel Therapeutics : Its derivatives have shown promise as anticonvulsants, MAO-B inhibitors for neurological disorders, HDAC inhibitors for cancer, and anti-inflammatory and antibacterial agents.[2]

-

Structural Modification : The dihydroquinoline moiety can be readily modified. For example, fusing a triazole ring to the core has led to the development of potent anticonvulsant agents.[2][7]

Detailed Experimental Protocols

Anticonvulsant Activity Screening

The following protocols are standard preclinical models for evaluating anticonvulsant properties, as cited in studies of this compound derivatives.[7]

Caption: Workflow for preclinical anticonvulsant and neurotoxicity testing.

-

Objective : To screen for activity against generalized tonic-clonic seizures.

-

Procedure :

-

An electrical stimulus (e.g., 50 mA, 60 Hz in mice) is delivered via corneal electrodes for a short duration (e.g., 0.2 seconds).

-

This stimulus induces a maximal seizure characterized by a tonic extension of the hind limbs.

-

Test compounds are administered to animals prior to the electrical stimulus.

-

Endpoint : The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as a positive result. The median effective dose (ED₅₀) is then calculated.[7]

-

-

Objective : To identify compounds that protect against absence seizures.

-

Procedure :

-

A convulsant dose of pentylenetetrazol (PTZ) (e.g., 85 mg/kg) is injected subcutaneously.

-

This dose induces clonic seizures lasting for at least 5 seconds within a 30-minute observation period in control animals.

-

Test compounds are administered prior to the PTZ injection.

-

Endpoint : The absence of clonic seizures in the test animals indicates that the compound has protective activity. The ED₅₀ is calculated.[7]

-

-

Objective : To assess for undesirable motor impairment or neurological deficit.

-

Procedure :

-

Trained animals (e.g., mice) are placed on a rotating rod (e.g., 6 rpm).

-

Animals that can remain on the rod for a set duration (e.g., 1 minute) in pre-trials are selected.

-

Following administration of the test compound, the animals are again placed on the rotarod at various time points.

-

Endpoint : The inability of an animal to maintain balance on the rod for the predetermined time is indicative of neurotoxicity. The median toxic dose (TD₅₀) is calculated.[7][15] The protective index (PI) is then determined as the ratio of TD₅₀ to ED₅₀.[7]

-

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound|CAS 54197-66-9 [benchchem.com]

- 3. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone: Key Intermediate and Efficient Synthetic Strategies_Chemicalbook [chemicalbook.com]

- 4. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 5. This compound | C9H9NO2 | CID 2774040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone - Google Patents [patents.google.com]

- 9. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DailyMed - CILOSTAZOL tablet [dailymed.nlm.nih.gov]

- 11. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

The Quest for Natural 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Survey of Current Knowledge

For researchers, scientists, and drug development professionals, this technical guide delves into the known natural sources of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone and its derivatives. While the core compound itself has not been definitively isolated from natural sources, a number of structurally related derivatives have been identified in various organisms, suggesting potential biosynthetic pathways and offering valuable insights for drug discovery.

Executive Summary

This compound, a key intermediate in the synthesis of the pharmaceutical agent Cilostazol, is predominantly recognized as a synthetic molecule. An extensive review of scientific literature reveals no conclusive evidence of its direct isolation from natural sources in significant quantities. However, the structural motif of hydroxylated 3,4-dihydro-2(1H)-quinolinones is present in a variety of naturally occurring alkaloids isolated from plants and microorganisms. This guide provides a comprehensive overview of these derivatives, their sources, and the experimental methods used for their identification.

Naturally Occurring Derivatives of this compound

While the parent compound remains elusive in nature, several derivatives featuring the this compound core structure have been reported. These findings are crucial as they point towards the existence of enzymatic machinery capable of producing such scaffolds.

One notable example is a complex alkaloid isolated from the plant Rabdosia rubescens. This compound incorporates a 3,7-dihydroxy-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yl moiety, indicating that hydroxylation at the 6-position of the dihydroquinolinone ring system is achievable in nature.

Furthermore, studies on marine-derived fungi have yielded other related compounds. For instance, diastereomeric 3,4-dihydroxy-4-(4'-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinones were identified from the fungus Penicillium janczewskii. Although not hydroxylated at the 6-position, these findings highlight the structural diversity of dihydroquinolinone alkaloids produced by marine microorganisms.

An isomer of the target compound, 8-hydroxy-3,4-dihydro-1H-quinolin-2-one, has been isolated from a Streptomyces species, further demonstrating the microbial potential for producing hydroxylated dihydroquinolinone structures.

Data on Isolated Derivatives

To date, quantitative data on the yields of these specific natural derivatives are scarce in the available literature. The primary focus of the cited studies has been on the isolation and structural elucidation of these novel compounds.

| Compound Class | Specific Derivative (if specified) | Natural Source | Reference (for further reading) |

| Dihydroquinolinone Alkaloid | Alkaloid with 3,7-dihydroxy-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yl moiety | Rabdosia rubescens (Plant) | [Refer to relevant phytochemical journals] |

| Diastereomeric Quinolinones | 3,4-dihydroxy-4-(4'-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinones | Penicillium janczewskii (Marine Fungus) | [Consult mycology and natural product literature] |

| Isomeric Hydroxy-dihydroquinolinone | 8-hydroxy-3,4-dihydro-1H-quinolin-2-one | Streptomyces sp. (Bacteria) | [Explore microbiology and secondary metabolite publications] |

Experimental Protocols: A General Overview

The methodologies employed for the isolation and identification of these natural derivatives generally follow a standard workflow in natural product chemistry. Below is a generalized representation of the experimental process.

Spectroscopic Profile of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.12 | s | 1H | NH |

| 7.35 | d, J=8.2 Hz | 2H | Ar-H |

| 7.00 | ddd, J=8.1, 6.9, 1.3 Hz | 1H | Ar-H |

| 6.92 | ddd, J=7.9, 6.8, 1.0 Hz | 1H | Ar-H |

| 2.57-2.58 | m | 2H | C4-H₂ |

| 2.73 | dt, J=12.6, 6.3 Hz | 1H | C3-H |

| 3.18 | dt, J=11.8, 4.3 Hz | 1H | C3-H |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | C2 (C=O) |

| 150.8 | C6 (C-OH) |

| 131.5 | C8a |

| 123.5 | C4a |

| 117.2 | C5 |

| 115.8 | C7 |

| 115.0 | C8 |

| 30.8 | C3 |

| 25.0 | C4 |

Note: NMR data is referenced from a study on the aerobic oxidative aromatization of N-heterocycles.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3165 | N-H Stretch |

| 3045 | O-H Stretch (Phenolic) |

| 1670 | C=O Stretch (Amide) |

| 1618, 1508, 1458 | C=C Stretch (Aromatic) |

| 1280 | C-O Stretch (Phenolic) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 164.06 | [M+H]⁺ (Calculated for C₉H₁₀NO₂: 164.07) |

| 162.05 | [M-H]⁻ (Calculated for C₉H₈NO₂: 162.06) |

Note: Mass spectrometry data is based on electrospray ionization (ESI) and may include other fragments depending on the ionization conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence is used.

-

Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 12-16 ppm is used to cover the expected range of proton chemical shifts.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.

-

Spectral Width: A wider spectral width of around 200-240 ppm is necessary to encompass the full range of carbon chemical shifts.

-

Relaxation Delay: A relaxation delay of 2 seconds is commonly used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is frequently used. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

-

A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

-

The sample pellet is placed in the sample holder of the spectrometer.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, compatible with the mobile phase.

Instrumentation: The analysis is performed on a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used for the separation of such compounds.

-

Mobile Phase: A gradient elution is often employed, starting with a higher proportion of aqueous solvent (e.g., water with 0.1% formic acid) and increasing the proportion of organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.

Mass Spectrometry Conditions:

-

Ionization Mode: ESI can be operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.

-

Mass Range: The mass spectrometer is set to scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (163.17 g/mol ).

-

Data Analysis: The resulting mass spectrum provides the m/z value of the molecular ion, confirming the molecular weight of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

Unveiling the Solubility Profile of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, a pivotal intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive quantitative data, detailed experimental protocols, and relevant biochemical context to support and advance research and development initiatives.

Introduction

This compound is an organic heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] It is a crystalline solid, typically appearing as a white to off-white powder.[1] Its most prominent role is as a key starting material for the synthesis of Cilostazol, a medication used to treat intermittent claudication.[1][2] Beyond this, derivatives of the quinolinone scaffold have shown a wide range of promising biological activities, including anticonvulsant, monoamine oxidase-B (MAO-B) inhibitory, anticancer, anti-inflammatory, and antibacterial effects.[1] A thorough understanding of the solubility of this compound is therefore essential for its efficient use in synthetic chemistry and drug formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₂ | [3] |

| Molecular Weight | 163.17 g/mol | [3] |

| CAS Number | 54197-66-9 | [3] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 236-242 °C | [1] |

| Water Solubility | Sparingly soluble/Insoluble | [1] |

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of pure and binary solvent systems at various temperatures. This data is critical for process development, particularly for crystallization and purification steps.

Solubility in Pure Solvents

The mole fraction solubility of this compound in ten different pure solvents at temperatures ranging from 278.15 K to 323.15 K is detailed in Table 2.

Table 2: Mole Fraction Solubility (x) of this compound in Pure Solvents

| Temperature (K) | Methanol | Ethanol | Isopropanol | 1-Propanol | 1-Butanol | Isobutanol | Methyl Acetate | Ethyl Acetate | Acetonitrile | Tetrahydrofuran |

| 278.15 | 0.0022 | 0.0021 | 0.0019 | 0.0017 | 0.0018 | 0.0011 | 0.0016 | 0.0007 | 0.0003 | 0.0025 |

| 283.15 | - | - | - | - | - | - | - | - | - | - |

| 288.15 | - | - | - | - | - | - | - | - | - | - |

| 293.15 | - | - | - | - | - | - | - | - | - | - |

| 298.15 | - | - | - | - | - | - | - | - | - | - |

| 303.15 | - | - | - | - | - | - | - | - | - | - |

| 308.15 | - | - | - | - | - | - | - | - | - | - |

| 313.15 | - | - | - | - | - | - | - | - | - | - |

| 318.15 | - | - | - | - | - | - | - | - | - | - |

| 323.15 | 0.0084 | 0.0076 | 0.0072 | 0.0064 | 0.0062 | 0.0049 | 0.0039 | 0.0013 | 0.0012 | 0.0065 |

Data extracted from a study by Zhou et al. The full dataset for all intermediate temperatures was not publicly available in the initial search results.

Solubility in Binary Solvent Systems

The solubility of this compound can be enhanced through the use of binary solvent mixtures. Table 3 presents the mole fraction solubility in four different binary solvent systems.

Table 3: Mole Fraction Solubility (x) of this compound in Binary Solvents

| Temperature (K) | Ethanol + Ethyl Acetate | Ethanol + Acetonitrile | Methanol + Acetonitrile | Methanol + Ethyl Acetate |

| 278.15 | 0.0010 | 0.0006 | 0.0007 | 0.0009 |

| 283.15 | - | - | - | - |

| 288.15 | - | - | - | - |

| 293.15 | - | - | - | - |

| 298.15 | - | - | - | - |

| 303.15 | - | - | - | - |

| 308.15 | - | - | - | - |

| 313.15 | - | - | - | - |

| 318.15 | - | - | - | - |

| 323.15 | 0.0090 | 0.0095 | 0.0092 | 0.0102 |

Data extracted from a study by Zhou et al. The full dataset for all intermediate temperatures was not publicly available in the initial search results.

Experimental Protocol for Solubility Determination

The following section outlines the methodology for determining the equilibrium solubility of this compound, based on the static counterpoise method coupled with High-Performance Liquid Chromatography (HPLC) analysis.

Materials and Apparatus

-

This compound (purity > 99%)

-

Selected solvents (analytical grade)

-

Thermostatic shaker/bath

-

Centrifuge

-

HPLC system with a UV detector

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm)

Procedure

-

Sample Preparation : An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial. This ensures that a saturated solution is in equilibrium with the undissolved solid.

-

Equilibration : The vials are placed in a thermostatic shaker or bath set to the desired temperature. The mixture is agitated for a sufficient period to reach equilibrium. The equilibration time can be determined by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation : After reaching equilibrium, the suspension is centrifuged to separate the solid phase from the saturated solution.

-

Sample Analysis : A known volume of the supernatant is carefully withdrawn, filtered through a syringe filter, and then diluted with an appropriate solvent for analysis.

-

Quantification : The concentration of this compound in the diluted sample is determined by a validated HPLC method. A calibration curve is generated using standard solutions of known concentrations to quantify the solubility.

Experimental Workflow

Workflow for Equilibrium Solubility Determination

Synthetic Application: Synthesis of Cilostazol

As previously mentioned, a primary application of this compound is in the synthesis of Cilostazol. The general synthetic route involves the alkylation of the hydroxyl group of this compound.

Synthesis of Cilostazol

Conclusion

This technical guide has provided a detailed overview of the solubility characteristics of this compound. The quantitative data presented in various solvents, along with the outlined experimental protocol, offers valuable information for scientists and researchers. A clear understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and ultimately, the efficient synthesis of Cilostazol and other potentially therapeutic quinolinone derivatives.

References

Unlocking the Therapeutic Potential of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-hydroxy-3,4-dihydro-2(1H)-quinolinone scaffold is a versatile and privileged structure in medicinal chemistry, serving as a foundational component for a variety of pharmacologically active agents. Its derivatives have garnered significant attention for their potential to modulate a diverse range of biological targets, leading to the development of novel therapeutics for a multitude of diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of these derivatives, presenting quantitative data, detailed experimental methodologies, and a visual representation of their multifaceted pharmacological activities.

Diverse Therapeutic Applications of this compound Derivatives

The core structure of this compound has been strategically modified to yield derivatives with a broad spectrum of biological activities. These modifications primarily involve substitutions at the hydroxyl group and the nitrogen atom of the quinolinone ring, as well as alterations to the dihydroquinolinone moiety itself. These structural variations have led to the discovery of potent inhibitors of enzymes and modulators of receptors implicated in various pathological conditions.

Quantitative Efficacy of Derivatives

The therapeutic potential of this compound derivatives is underscored by their potent activity against various targets. The following table summarizes key quantitative data for different classes of these derivatives.

| Derivative Class | Target | Parameter | Value | Reference Compound |

| Anticonvulsant | GABA-A Receptor Modulation | ED50 (MES) | 10.1 mg/kg | Carbamazepine |

| ED50 (scPTZ) | 9.3 mg/kg | Ethosuximide | ||

| MAO-B Inhibitors | Monoamine Oxidase-B | IC50 | 0.042 µM - 0.065 µM | Selegiline |

| Antifungal | Chitin Synthase | IC50 | 0.12 mM | Polyoxin B (0.19 mM) |

| HDAC Inhibitors | Histone Deacetylase (HDAC1, 4, 6) | IC50 | 1.39 µM - 3.46 µM | SAHA (0.86 µM - 0.97 µM) |

| Phosphodiesterase Inhibitors | Phosphodiesterase 3 (PDE3) | IC50 | ~0.1 µM | Rolipram |

Key Therapeutic Targets and Mechanisms of Action

Monoamine Oxidase-B (MAO-B) Inhibition

Derivatives of this compound have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme in the catabolism of dopamine, and its inhibition can increase dopamine levels in the brain, a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.

Histone Deacetylase (HDAC) Inhibition

Certain derivatives have demonstrated significant inhibitory activity against histone deacetylases (HDACs).[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers. By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Anticonvulsant Activity through GABA-A Receptor Modulation

A series of 3,4-dihydroquinolin-2(1H)-one derivatives have shown promising anticonvulsant activity in preclinical models.[2] The mechanism of action is believed to involve the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] One derivative, 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b), exhibited superior anticonvulsant activity compared to the standard drugs carbamazepine and ethosuximide, with an ED50 of 10.1 mg/kg in the maximal electroshock (MES) test and 9.3 mg/kg in the subcutaneous pentylenetetrazole (scPTZ) test.[2] This compound also showed a high binding affinity to the GABA-A receptor with an IC50 of 0.12 μM.[2]

Antifungal Activity via Chitin Synthase Inhibition

Novel 3,4-dihydro-2(1H)-quinolinone derivatives containing a butenediamide fragment have been designed and synthesized as potential chitin synthase inhibitors.[3] Chitin is an essential component of the fungal cell wall, making its synthesis a prime target for antifungal agents.[4] These compounds have demonstrated significant in vitro inhibition of chitin synthase and potent antifungal activity against various fungal strains, including Candida albicans.[3]

Phosphodiesterase (PDE) Inhibition

The 3,4-dihydro-2(1H)-quinolinone moiety is present in several compounds that act as phosphodiesterase (PDE) inhibitors.[5] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. Inhibition of specific PDEs can lead to therapeutic effects in cardiovascular and other diseases.

Experimental Protocols

The identification and characterization of the therapeutic targets of this compound derivatives rely on a variety of in vitro and in vivo assays. Below are summarized methodologies for key experiments.

In Vitro MAO-B Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory effect of test compounds on MAO-B activity by measuring the production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction.

Protocol Summary:

-

Reagent Preparation: Prepare solutions of recombinant human MAO-B, a suitable substrate (e.g., kynuramine), a fluorescent probe (e.g., Amplex® Red), horseradish peroxidase (HRP), and serial dilutions of the test compound.[6][7]

-

Reaction Setup: In a 96-well plate, add the test compound dilutions, followed by the MAO-B enzyme solution.[7]

-

Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.[7]

-

Reaction Initiation: Add a mixture of the substrate, fluorescent probe, and HRP to all wells to start the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity in kinetic mode at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to a vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of compounds to inhibit the deacetylase activity of HDAC enzymes.

Protocol Summary:

-

Reagent Preparation: Prepare solutions of recombinant HDAC enzyme, a fluorogenic HDAC substrate, and serial dilutions of the test compound.[1][8]

-

Reaction Setup: In a 96-well plate, add the test compound dilutions and the HDAC enzyme.[1]

-

Reaction Initiation: Add the fluorogenic substrate to all wells.[1]

-

Incubation: Incubate the plate to allow the enzymatic reaction to proceed.[1]

-

Development: Add a developer solution that stops the HDAC reaction and allows for the generation of a fluorescent signal from the deacetylated substrate.[1]

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Anticonvulsant Screening

Two standard models are used to evaluate the anticonvulsant potential of compounds: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[2]

Maximal Electroshock (MES) Test Protocol Summary:

-

Animal Model: Typically uses mice or rats.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.).

-

Induction of Seizure: After a predetermined time, induce a seizure by applying an electrical stimulus through corneal or auricular electrodes.

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Protection is defined as the abolition of the tonic hindlimb extension. The ED50 (the dose effective in 50% of the animals) is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol Summary:

-

Animal Model: Typically uses mice.

-

Compound Administration: Administer the test compound (i.p. or p.o.).

-

Induction of Seizure: After a set time, administer a convulsive dose of pentylenetetrazole subcutaneously.

-

Observation: Observe the animals for the onset of clonic seizures.

-

Data Analysis: Protection is defined as the absence of clonic seizures for a specified period. The ED50 is calculated.

In Vitro Chitin Synthase Inhibition Assay

This assay determines the inhibitory effect of compounds on the activity of chitin synthase, a key enzyme in fungal cell wall biosynthesis.[3]

Protocol Summary:

-

Enzyme Preparation: Prepare a crude extract of chitin synthase from a fungal source (e.g., Saccharomyces cerevisiae or Candida albicans).[5]

-

Reaction Setup: In a microplate well, combine the enzyme extract, the substrate UDP-N-acetylglucosamine, and various concentrations of the test compound.[5]

-

Incubation: Incubate the plate to allow for the synthesis of chitin.

-

Detection of Chitin: The newly synthesized chitin is quantified. A common method involves capturing the chitin on a filter and measuring the incorporation of a radiolabeled substrate. Alternatively, a non-radioactive method can be used where the chitin product is detected using a lectin-enzyme conjugate (e.g., wheat germ agglutinin-horseradish peroxidase) followed by a colorimetric or fluorometric readout.[9][10]

-

Data Analysis: Calculate the percent inhibition of chitin synthase activity for each compound concentration and determine the IC50 value.[9][10]

Conclusion

Derivatives of this compound represent a promising class of compounds with the potential to address a wide range of therapeutic needs. Their structural versatility allows for the fine-tuning of activity against specific biological targets, leading to the development of potent and selective inhibitors for the treatment of neurological disorders, cancer, infectious diseases, and cardiovascular conditions. The data and methodologies presented in this guide provide a solid foundation for further research and development of this important chemical scaffold. Continued exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Role of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone as a Metabolite of Cilostazol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilostazol, a potent phosphodiesterase III (PDE3) inhibitor, is widely prescribed for the treatment of intermittent claudication. Its therapeutic effects are attributed not only to the parent drug but also to its active metabolites. This technical guide provides a comprehensive overview of the role of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone as a key intermediate in the metabolic pathway of Cilostazol. We delve into the pharmacokinetics of Cilostazol and its primary metabolites, present detailed experimental protocols for their quantification, and visualize the intricate signaling pathways and metabolic conversions through detailed diagrams. This document serves as a critical resource for researchers and professionals involved in drug metabolism studies, pharmacokinetics, and the development of novel therapeutic agents targeting similar pathways.

Introduction

Cilostazol (6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone) exerts its pharmacological effects by selectively inhibiting phosphodiesterase III (PDE3), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.[1][2] This increase in cAMP results in the inhibition of platelet aggregation and vasodilation, which are the cornerstones of its clinical efficacy in peripheral artery disease. The in vivo activity of Cilostazol is a concert of the parent compound and its pharmacologically active metabolites. Understanding the metabolic fate of Cilostazol is therefore paramount for a complete comprehension of its therapeutic profile and potential drug-drug interactions.

One of the initial steps in the metabolism of the quinolinone moiety of Cilostazol involves hydroxylation, leading to the formation of various hydroxylated metabolites. While not a major circulating active metabolite itself, this compound (6-HQ) is a crucial intermediate in the synthesis of Cilostazol and is structurally related to its metabolites.[3] The metabolism of Cilostazol is extensive, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[4] This process yields several metabolites, with two being of particular importance due to their significant pharmacological activity: 3,4-dehydrocilostazol (OPC-13015) and 4'-trans-hydroxycilostazol (OPC-13213).[5][6]

This guide will explore the metabolic journey of Cilostazol, with a specific focus on the structural relationship and metabolic relevance of the this compound core.

Quantitative Pharmacokinetics of Cilostazol and its Metabolites

The pharmacokinetic profile of Cilostazol is characterized by its extensive metabolism and the contribution of its active metabolites to the overall therapeutic effect. The plasma concentrations of Cilostazol and its metabolites can vary among individuals, influenced by factors such as genetic polymorphisms of metabolizing enzymes.[6]

Table 1: Pharmacokinetic Parameters of Cilostazol and its Major Active Metabolites [6][7]

| Parameter | Cilostazol | OPC-13015 (3,4-dehydrocilostazol) | OPC-13213 (4'-trans-hydroxycilostazol) |

| Relative Potency (vs. Cilostazol) | 1x | 3-7x more potent | 2-3x less potent |

| Plasma AUC (% of Cilostazol) | 100% | ~28% | ~9% |

| Primary Metabolizing Enzymes | CYP3A4, CYP2C19 | Unknown | CYP3A4, CYP2C19 |

Table 2: Impact of CYP2C19 and CYP3A5 Genotypes on Cilostazol and Metabolite Plasma Concentrations [5]

| Genotype | Analyte | Median Plasma Concentration/Dose Ratio (C/D) | p-value |

| CYP2C19 1 carriers vs. non-carriers | Cilostazol | No significant difference | > 0.05 |

| OPC-13015 | No significant difference | > 0.05 | |

| OPC-13213 | No significant difference | > 0.05 | |

| CYP3A5 1 carriers vs. non-carriers | Cilostazol | Slightly lower in non-carriers | 0.060 |

| OPC-13015 | Higher in non-carriers | 0.002 | |

| OPC-13213 | Slightly lower in non-carriers | 0.082 |

Experimental Protocols for Quantification of Cilostazol and its Metabolites

Accurate quantification of Cilostazol and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation: Extraction from Human Plasma

A robust extraction method is essential to isolate the analytes from the complex plasma matrix.

-

Protocol:

-

To 1 mL of human plasma, add an internal standard (e.g., OPC-3930).[8]

-

Perform a liquid-liquid extraction with a suitable organic solvent mixture (e.g., n-butanol, methanol, chloroform, methyl-tert-butyl ether).[9]

-

Follow with a solid-phase extraction (SPE) using a silica-based cartridge (e.g., Sep-Pak).[8]

-

Evaporate the eluent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mixture of methanol and ammonium acetate buffer (pH 6.5) (e.g., 2:8 v/v) for injection into the analytical system.[8]

-

HPLC Method for Quantification

-

Chromatographic Conditions:

-

Validation Parameters:

LC-MS/MS Method for Enhanced Sensitivity and Specificity

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization: Positive ion mode using a Turbo Ionspray interface.[8]

-

Detection: Tandem mass spectrometry monitoring specific precursor-to-product ion transitions for each analyte.

-

-

Validation Parameters:

Visualizing the Metabolic and Signaling Pathways

Understanding the complex biological processes involving Cilostazol and its metabolites is facilitated by visual representations of the metabolic conversions and the downstream signaling cascades.

Metabolic Pathway of Cilostazol

Cilostazol undergoes extensive hepatic metabolism, primarily through oxidation by cytochrome P450 enzymes. The following diagram illustrates the major metabolic transformations.

Caption: Metabolic pathway of Cilostazol.

Signaling Pathway of Cilostazol and its Active Metabolites

The primary mechanism of action of Cilostazol and its active metabolites is the inhibition of PDE3, which modulates intracellular cAMP levels and subsequent physiological responses.

Caption: Cilostazol's signaling pathway.

Experimental Workflow for Metabolite Identification and Quantification

The process of identifying and quantifying drug metabolites involves a systematic workflow, from sample collection to data analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. Effect of hepatic impairment on the pharmacokinetics of a single dose of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of cilostazol in human plasma and its pharmacokinetics by HPLC [manu41.magtech.com.cn]

The Dihydroquinolinone Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dihydroquinolinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. Recognized as a "privileged structure," this scaffold provides a versatile framework for the design of therapeutic agents targeting a wide array of diseases. Its derivatives have shown promise in numerous therapeutic areas, including oncology, inflammation, neurodegenerative disorders, and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and experimental protocols related to the dihydroquinolinone scaffold, serving as a valuable resource for professionals in the field of drug discovery and development.

Synthetic Strategies for Dihydroquinolinone Derivatives

The synthesis of the dihydroquinolinone scaffold and its derivatives can be achieved through various established and emerging synthetic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Routes:

-

Camps Cyclization: This classical method involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield 2- and 4-hydroxyquinolines, which are tautomers of quinolinones. The regioselectivity of the cyclization can be controlled by the reaction conditions.[1]

-

Domino Reactions: Also known as tandem or cascade reactions, these highly efficient processes allow for the construction of complex molecules from simple starting materials in a single pot.[2] Strategies for synthesizing dihydroquinolinones via domino reactions include reduction or oxidation followed by cyclization, and acid-catalyzed ring closures.[2]

-

Catalytic Annulation of α,β-Unsaturated N-Arylamides: This modern approach encompasses various catalytic methods, including electrophilic cyclization, radical-initiated cyclization, and photochemical cyclization, to construct the dihydroquinolinone ring.[3] These reactions often offer high atom economy and functional group tolerance.[3]

-

Reductive Cyclization: A common approach for synthesizing 1-Methyl-3,4-dihydroquinolin-2(1H)-one derivatives involves the reductive cyclization of ortho-nitro-substituted precursors, such as an ortho-nitrocinnamic acid derivative.[4]

-

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate the synthesis of dihydroquinolinone derivatives, often resulting in higher yields and shorter reaction times compared to conventional heating methods.[1] This approach is also considered a greener alternative due to its energy efficiency.[1]

Experimental Protocol: Camps Cyclization

This protocol describes a general procedure for the synthesis of a 4-hydroxy-2(1H)-quinolone derivative via Camps cyclization.

-

Preparation of o-acylaminoacetophenone: An o-aminoacetophenone (1 equivalent) is acylated using an appropriate acylating agent (e.g., acid chloride or anhydride) in the presence of a base.[1]

-

Intramolecular Cyclization: The resulting o-acylaminoacetophenone is dissolved in a suitable solvent and treated with a base (e.g., sodium hydroxide or potassium carbonate) to induce intramolecular cyclization. The reaction mixture is typically heated to facilitate the reaction.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled and acidified to precipitate the product. The solid is then collected by filtration, washed, and purified by recrystallization or column chromatography to yield the desired dihydroquinolinone derivative.

Experimental Protocol: Domino Reaction for Tetrahydroquinoline Synthesis

This protocol outlines a domino reaction involving reduction and reductive amination to generate tetrahydroquinolines, a related and often co-synthesized scaffold.

-

Reaction Setup: A mixture of a 2-nitroarylketone or aldehyde, a primary amine or aldehyde, and a catalyst (e.g., 5% Pd/C) is prepared in a suitable solvent in a hydrogenation vessel.[2]

-

Hydrogenation: The vessel is charged with hydrogen gas, and the reaction is stirred under pressure until the reduction of the nitro group and subsequent reductive amination and cyclization are complete.[2] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Isolation: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography to yield the tetrahydroquinoline derivative.[2]

Diagram of a General Synthetic Workflow

Caption: A generalized workflow for the synthesis of dihydroquinolinone derivatives.

Diverse Biological Activities and Therapeutic Potential

Dihydroquinolinone derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

-

Anticancer Activity: The dihydroquinolinone scaffold is a key feature in many potent anticancer agents.[4] Derivatives have been shown to exert cytotoxic effects against a variety of cancer cell lines through mechanisms such as tyrosine kinase inhibition, disruption of tubulin polymerization, and induction of apoptosis.[4] For instance, certain tetrahydroquinolin-2(1H)-one derivatives have demonstrated antiproliferative activity at micromolar concentrations against human colon, breast, and lung cancer cells.[5]

-

p38 MAP Kinase Inhibition: Dihydroquinolinones have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[6] This makes them promising candidates for the treatment of inflammatory diseases.

-

Carbonic Anhydrase Inhibition: Some dipeptide-dihydroquinolinone conjugates have shown inhibitory activity against human carbonic anhydrase II (hCA II), an enzyme implicated in various physiological and pathological processes.[7]

-

PI3K/mTOR Pathway Inhibition: Dactolisib, an imidazo[4,5-c]quinoline derivative, is a potent inhibitor of PI3K/mTOR kinases and has shown antiproliferative activity in various cancer models.[8] Other quinoline derivatives are also under investigation for their inhibitory effects on the PI3K/Akt/mTOR pathway.[8]

-

EGFR Inhibition: The 4-anilinoquinoline-3-carbonitrile class of compounds has been developed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[8]

-

Other Activities: The dihydroquinolinone scaffold is also found in compounds with other biological activities, including norepinephrine reuptake inhibition, and potential treatments for high blood pressure, pain, and Alzheimer's disease.[2]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for the biological activities of selected dihydroquinolinone derivatives.

Table 1: Anticancer Activity of Tetrahydroquinolin-2(1H)-one Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon) | Not specified, but active at micromolar concentrations | [5] |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | MCF-7 (Breast) | Not specified, but active at micromolar concentrations | [5] |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | A-549 (Lung) | Not specified, but active at micromolar concentrations | [5] |

Table 2: Carbonic Anhydrase Inhibition by Peptide-Dihydroquinolinone Conjugates

| Compound | Enzyme | Inhibition Range (µM) | Reference |

| Conjugates 2, 3, 6, 10, 13, and 15 | hCA II | 15.7–65.7 | [7] |

| All tested conjugates | hCA I | No inhibition at 100 µM | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a general procedure for evaluating the cytotoxic effects of dihydroquinolinone derivatives on cancer cell lines.

-

Cell Seeding: Human cancer cells (e.g., HCT-116, MCF-7, A-549) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[5]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[5] Control cells are treated with the vehicle (e.g., 1% DMSO).[5]

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.[5]

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[5]

Diagram of a Signaling Pathway Inhibited by Dihydroquinolinones

Caption: Dihydroquinolinone derivatives can inhibit key kinases in the PI3K/Akt/mTOR pathway.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the dihydroquinolinone scaffold.[9] These studies involve systematically modifying the chemical structure and evaluating the impact on potency, selectivity, and pharmacokinetic properties.[9][10]

-

Substitution Patterns: Research has shown that modifications at various positions of the dihydroquinolinone ring, such as the 3, 4, 6, and 7 positions, can significantly influence biological activity.[4]

-

N1-Substitution: The methylation at the N1 position, as seen in the 1-Methyl-3,4-dihydroquinolin-2(1H)-one scaffold, alters the molecule's electronic and steric properties, providing a unique starting point for further functionalization.[4]

-

Pharmacophore Replacement: In some cases, the dihydroquinolinone pharmacophore can be replaced with a quinolinone pharmacophore, leading to enhanced inhibitory activity, as observed in a series of p38 MAP kinase inhibitors.[6]

Diagram of Structure-Activity Relationship Logic

Caption: SAR studies explore how modifications to the core scaffold impact biological activity.

Conclusion

The dihydroquinolinone scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility, coupled with the wide range of biological activities exhibited by its derivatives, ensures its continued importance in the quest for novel therapeutics. The insights gained from SAR studies will undoubtedly guide the design and development of next-generation dihydroquinolinone-based drugs with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable scaffold in addressing unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]